molecular formula C8H6BrF3OS B1294269 2-Bromo-4-trifluoromethoxythioanisole CAS No. 951884-71-2

2-Bromo-4-trifluoromethoxythioanisole

Cat. No. B1294269
CAS RN: 951884-71-2
M. Wt: 287.1 g/mol
InChI Key: QCIMZFYEUFLMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Bromo-4-trifluoromethoxythioanisole is a brominated and trifluoromethylated organic molecule, which is likely to be of interest due to its potential applications in pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 2-Bromo-4-trifluoromethoxythioanisole, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated compounds involves catalytic methods and domino reactions. For instance, the synthesis of 2,2-difluoro-1,3-benzoxathioles from o-bromophenols and trifluoromethanethiolates using a copper-catalyzed reaction is an efficient method that could potentially be adapted for the synthesis of 2-Bromo-4-trifluoromethoxythioanisole . Additionally, the use of N-Bromoacetamide in the synthesis of brominated derivatives through domino cyclization and elimination pathways could be a relevant technique .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-trifluoromethoxythioanisole would likely feature a bromine atom attached to an aromatic ring, which is further substituted with a trifluoromethoxy group and a thioether moiety. The presence of these functional groups can influence the reactivity and stability of the molecule. For example, the synthesis of a 1-bromoalumole demonstrates the potential for brominated compounds to participate in further functionalization reactions .

Chemical Reactions Analysis

Brominated compounds are often used in various chemical reactions due to their reactivity. The bromine atom can act as a good leaving group or be involved in radical reactions. For example, the photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids to form difluoromethylidene-tetrahydroquinolines involves the activation of a C(sp2)-Br bond . This suggests that 2-Bromo-4-trifluoromethoxythioanisole could also participate in similar radical reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-trifluoromethoxythioanisole would be influenced by its bromine and trifluoromethyl groups. These groups are known to impart unique properties such as increased density, lipophilicity, and stability against hydrolysis. The presence of the trifluoromethoxy group, in particular, could enhance the molecule's metabolic stability, making it a potentially valuable moiety in drug design . Additionally, the reactivity of the bromine atom could facilitate further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

properties

IUPAC Name

2-bromo-1-methylsulfanyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(4-6(7)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIMZFYEUFLMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650520
Record name 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-trifluoromethoxythioanisole

CAS RN

951884-71-2
Record name 2-Bromo-1-(methylthio)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.